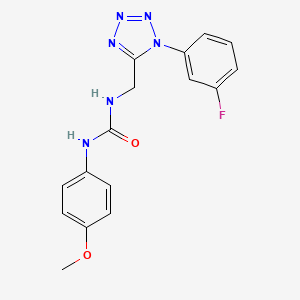

![molecular formula C19H18N2O5S B2464264 (Z)-N-(4,7-二甲氧基-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2,3-二氢苯并[b][1,4]二噁英-6-甲酰胺 CAS No. 896676-56-5](/img/structure/B2464264.png)

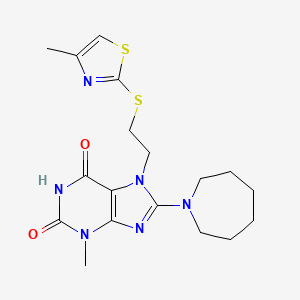

(Z)-N-(4,7-二甲氧基-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2,3-二氢苯并[b][1,4]二噁英-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2(3H)-one derivatives have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . These compounds have shown good cytotoxicity against the tested cell lines .

Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

Molecular Structure Analysis

The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

科学研究应用

合成技术和衍生物

- 该化合物是使用钯催化的氧化氨基羰基化环化反应来合成的,反应物为 2-丙-2-炔氧基苯酚和苯胺。该方法对于该化合物的 Z 异构体的立体选择性形成非常重要 (Gabriele 等,2006)。

- 微波辅助合成技术已被用于快速生产 2-取代苯基-2,3-二氢苯并[b][1,4]噻氮杂戊-3-甲酰胺衍生物,这表明该化合物的合成具有多功能性 (Raval 等,2012)。

生物学和化学性质

- 该化合物的某些衍生物被用作氰化物阴离子的化学传感器,证明了它们在分析化学和环境监测中的实用性 (Wang 等,2015)。

- 该化合物已成为合成新型苯并二呋喃基、1,3,5-三嗪和噻唑并嘧啶的研究的一部分,突出了其在开发具有潜在药理活性的新化学实体中的作用 (Abu‐Hashem 等,2020)。

材料科学中的应用

- 一项关于获得类似化合物的赤藓糖醇和赤霉糖异构体方面的研究证明了其在材料科学中的潜在应用,特别是在结构和立体化学研究方面 (Straniero 等,2023)。

其他研究应用

- 该化合物已参与合成稳定的噻唑-2-亚甲基及其二聚体,表明其与稳定卡宾的研究相关,这是有机和无机化学中一个感兴趣的领域 (Arduengo 等,1997)。

- 它还用于探索金属诱导的杂环分子向卡宾的互变异构,表明其在过渡金属化学研究中的重要性 (Ruiz & Perandones,2009)。

作用机制

属性

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-21-16-13(23-2)6-7-14(24-3)17(16)27-19(21)20-18(22)11-4-5-12-15(10-11)26-9-8-25-12/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCXLRTXVSWTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2464186.png)

![7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2464190.png)

![2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464194.png)

![2,4-dichloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2464197.png)

![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)

![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)

![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)